3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid
Description
3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid (CAS: 420846-72-6) is a heterocyclic compound featuring a benzoic acid moiety linked via a methyl group to the 4-oxo-3,4-dihydrophthalazin-1-yl scaffold. Its molecular formula is C₁₆H₁₂N₂O₃, with a molecular weight of 280.28 g/mol . This compound is a critical intermediate in synthesizing poly(ADP-ribose) polymerase (PARP) inhibitors, notably Olaparib, where it serves as a precursor in amidation reactions with piperazine derivatives . Key properties include:
Properties
IUPAC Name |
3-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15-13-7-2-1-6-12(13)14(17-18-15)9-10-4-3-5-11(8-10)16(20)21/h1-8H,9H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEQJTGFMWZFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid typically involves the reaction of 4-oxo-3,4-dihydrophthalazine with a benzoic acid derivative. One common method includes dissolving the reactants in anhydrous tetrahydrofuran, cooling the solution to 0°C, and slowly adding triethylamine. The mixture is then warmed to room temperature and further reacted with hydrazine hydrate at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phthalazinone moiety.
Substitution: The benzoic acid group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid involves its interaction with specific molecular targets. The phthalazinone moiety is known to inhibit certain enzymes, such as poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Structural Analogues
Fluorinated Derivatives
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (CAS: 763114-26-7)
Nitrile-Based Analogues
3-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile (Olaparib Impurity 3)
- Molecular Formula : C₁₆H₁₁N₃O
- Molecular Weight : 261.28 g/mol .
- Key Differences :
- Replacement of the carboxylic acid (-COOH) with a nitrile (-CN) group reduces polarity, impacting solubility and pharmacokinetics.
- Lower molecular weight (261.28 vs. 280.28) and altered reactivity due to the nitrile functional group.
Piperazine-Conjugated Derivatives
4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (CAS: 763111-47-3)
Hydrazide Derivatives
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide (B2)
Structural and Functional Analysis
Physicochemical Properties
Commercial and Regulatory Status
Biological Activity
3-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, also known as Olapali impurity 8, is a compound with significant biological implications, particularly in the field of medicinal chemistry. Its structure suggests potential interactions with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.
- CAS Number : 420846-72-6
- Molecular Formula : C16H12N2O3
- Molecular Weight : 284.28 g/mol
- IUPAC Name : 3-((4-oxo-3,4-dihydrophthalazin-1(2H)-ylidene)methyl)benzoic acid
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an antimicrobial and anticancer agent. The compound's structural features allow it to interact with various biological pathways.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : These compounds may disrupt bacterial cell walls or interfere with DNA synthesis, leading to bactericidal effects.
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values ranging from 2–64 μg/mL against various strains, including multidrug-resistant bacteria like MRSA and E. coli .
Anticancer Potential
The compound has been studied for its potential in cancer therapy:
- Targeting Mechanisms : It may inhibit specific enzymes involved in cancer cell proliferation or induce replication stress in tumor cells, similar to the action of other known inhibitors like olaparib .
- In Vitro Studies : Research has demonstrated that derivatives of this compound can significantly reduce the viability of cancer cell lines under controlled conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and their derivatives:
- Antimicrobial Efficacy :
- Cancer Cell Line Testing :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between phthalazinone derivatives and substituted benzoic acids. A general procedure (e.g., ) uses triazine-based intermediates under mild conditions (45°C, 1–1.25 hours) with catalysts like 1,1-dimethylethyl aminobenzoate. Yield optimization may require:
- Temperature control : Maintaining 45°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
- Purification : Column chromatography with hexane/EtOH (1:1) or recrystallization from ethanol-water mixtures improves purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Melting point analysis : Compare observed mp (e.g., 180–220°C ranges in related compounds) with literature values to assess purity .
- Spectroscopic techniques :
- ¹H NMR : Analyze aromatic proton environments in DMSO-d₆ (e.g., δ 3.76–7.29 ppm for methoxy and aromatic groups) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., C₂₅H₂₀N₄O₇ in ).
- Chromatography : TLC (Rf = 0.59–0.62 in hexane/EtOH) monitors reaction progress .
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer :
- Solubility : DMSO or DMF for dissolution in biological assays; avoid prolonged exposure to aqueous acidic/basic conditions to prevent ester hydrolysis or decarboxylation.
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?
- Methodological Answer :
- Single-crystal growth : Use slow evaporation from saturated ethanol or acetonitrile solutions.
- Data collection : Perform at low temperatures (e.g., 153 K) to minimize thermal motion artifacts.
- Refinement : Apply software (e.g., SHELX) to analyze torsion angles and hydrogen-bonding networks. For example, reports mean C–C bond lengths of 0.003 Å with R factor = 0.049, validating structural accuracy .
Q. What strategies address contradictory spectral data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer :
- Dynamic effects : Account for solvent polarity (DMSO-d₆ vs. CDCl₃) and tautomerism in phthalazinone rings.
- DFT calculations : Compare experimental ¹H NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set).
- Validation : Cross-reference with analogs (e.g., ’s 3,5-dichloro-4-hydroxybenzoic acid, δ 10.5 ppm for hydroxyl protons) .
Q. How can researchers design experiments to probe the compound’s potential as an enzyme inhibitor or receptor modulator?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2, similar to salicylic acid derivatives in ).
- Kinetic assays : Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., p-nitrophenyl acetate for esterase inhibition).
- SAR analysis : Modify the methylene bridge or benzoic acid substituents to assess bioactivity trends .
Q. What analytical methods differentiate polymorphic forms of this compound, and how do they impact material properties?
- Methodological Answer :
- DSC/TGA : Identify thermal transitions (e.g., melting points, decomposition) across polymorphs.
- PXRD : Compare diffraction patterns (e.g., 2θ = 15–30° for crystalline vs. amorphous phases).
- Solubility testing : Use biorelevant media (FaSSIF/FeSSIF) to correlate polymorphism with dissolution rates .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between experimental and theoretical LogP values?
- Methodological Answer :
- Experimental LogP : Determine via shake-flask method (octanol/water partitioning) with HPLC quantification.
- Theoretical adjustments : Apply correction factors for ionization (pKa ≈ 4.2 for benzoic acid moiety) using software like MarvinSuite.
- Case study : ’s 3,5-difluoro-2-hydroxybenzoic acid shows LogP deviations up to 0.5 units due to hydrogen bonding; similar principles apply here .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
